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Compound of Interest

Compound Name: Methoxyeugenol 4-O-rutinoside

Cat. No.: B11936136

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and discovery of
Methoxyeugenol 4-O-rutinoside, a phenyl glucoside identified from the bark of
Daphniphyllum angustifolium. This document collates the available chemical and physical data,
outlines the probable experimental protocols for its extraction and purification, and explores the
potential biological significance through related signaling pathways.

Core Compound Data

Methoxyeugenol 4-O-rutinoside is a naturally occurring phenyl glycoside. The primary source
detailing its discovery is a 2006 study on the chemical constituents of Daphniphyllum
angustifolium Hutch, published in Helvetica Chimica Acta. In this study, the compound was
designated as compound 9.
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Property Value Source

Methoxyeugenol 4-O-

Compound Name Utinoside Bai H, et al. (2006)
Molecular Formula C23H34012 MedchemExpress[1]
Molecular Weight 502.51 g/mol MedchemExpress[1]
CAS Number 903519-86-8 MedchemExpress

Bark of Daphniphyllum
Plant Source o MedchemExpress[1]
angustifolium Hutch.

Compound Type Phenyl Glucoside MedchemExpress[1]

N Soluble in DMSO, Pyridine,
Solubility ChemFaces|2]
Methanol, Ethanol

Spectroscopic Data Summary

While the complete original spectroscopic data from the primary literature is not fully
accessible, the structural elucidation of Methoxyeugenol 4-O-rutinoside would have relied on
a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
spectroscopy. The expected data is summarized below.
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Spectroscopic Technique Expected Observations

A molecular ion peak [M-H]~ or [M+H]*

o corresponding to the molecular weight of
Electrospray lonization Mass Spectrometry

502.51. Fragmentation patterns would show the
(ESI-MS)

loss of the rutinoside moiety (rhamnose and

glucose).

Signals corresponding to the protons of the
methoxyeugenol aglycone (aromatic protons,
1H-NMR (Proton NMR
( ) methoxy group protons, and allyl group protons)

and the sugar protons of the rutinoside moiety.

Resonances for all 23 carbon atoms in the
15C-NMR (Carbon-13 NMR) molecule, including those of the
- arbon-
phenylpropanoid backbone of methoxyeugenol

and the two sugar units of rutinose.

Experimental Protocols

The detailed experimental protocol for the isolation of Methoxyeugenol 4-O-rutinoside from
Daphniphyllum angustifolium is contained within the primary publication, which could not be
accessed in its entirety. However, based on standard phytochemical practices for the isolation
of phenolic glycosides, a likely methodology is outlined below.

Plant Material Collection and Preparation

o Collection: The bark of Daphniphyllum angustifolium is collected.

e Drying and Pulverization: The collected bark is air-dried to a constant weight and then
ground into a fine powder to increase the surface area for efficient extraction.

Extraction

e Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a
polar solvent, typically methanol or ethanol, at room temperature. This process is often
repeated multiple times to ensure complete extraction of the target compounds.
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Concentration: The resulting crude extract is then concentrated under reduced pressure
using a rotary evaporator to yield a viscous residue.

Fractionation and Purification

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-
butanol. Phenyl glucosides like Methoxyeugenol 4-O-rutinoside are expected to be
enriched in the more polar fractions (ethyl acetate and/or n-butanol).

Column Chromatography: The enriched fraction is subjected to multiple rounds of column
chromatography.

o Silica Gel Chromatography: Initial separation is performed on a silica gel column with a
gradient elution system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate
compounds based on polarity.

o Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-
20 column with methanol as the eluent to separate compounds based on size and to
remove pigments and other impurities.

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain
the compound in high purity is typically achieved using preparative HPLC with a C18 column
and a methanol-water or acetonitrile-water gradient system.

Structure Elucidation

e The purified compound's structure is then elucidated using a combination of spectroscopic

methods, including ESI-MS, *H-NMR, and 3C-NMR.

Visualized Experimental Workflow
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Caption: General workflow for the isolation of Methoxyeugenol 4-O-rutinoside.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by Methoxyeugenol 4-O-
rutinoside are limited, research on its aglycone, methoxyeugenol, provides valuable insights.
Methoxyeugenol has been shown to attenuate liver fibrosis by targeting the PPAR-y and NF-kB
signaling pathways.[3]

PPAR-y and NF-kB Signaling in Liver Fibrosis

Hepatic stellate cells (HSCs) are key players in the development of liver fibrosis. Their
activation leads to the excessive deposition of extracellular matrix proteins. Methoxyeugenol
has been found to deactivate HSCs.

» PPAR-y Activation: Methoxyeugenol acts as a Peroxisome Proliferator-Activated Receptor-
gamma (PPAR-y) agonist. Activation of PPAR-y in HSCs promotes a quiescent phenotype,
characterized by increased lipid storage and reduced proliferation.

e NF-kB Inhibition: The inflammatory response in the liver is often mediated by the Nuclear
Factor-kappa B (NF-kB) signaling pathway. Methoxyeugenol has been shown to inhibit this
pathway, leading to a decrease in the expression of pro-inflammatory and fibrotic genes.
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Caption: Proposed signaling pathway for the aglycone, methoxyeugenol.

Conclusion

Methoxyeugenol 4-O-rutinoside is a phenyl glucoside isolated from Daphniphyllum
angustifolium. While the full experimental details of its original discovery remain within
specialized literature, established phytochemical methods provide a clear path for its isolation
and purification. The biological activity of its aglycone suggests that Methoxyeugenol 4-O-
rutinoside could be a promising candidate for further investigation, particularly in the context of
liver diseases and inflammatory conditions. This guide serves as a foundational resource for
researchers aiming to explore the therapeutic potential of this natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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